(1R*,4R*)-N1-(2-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride
Description
“(1R,4R)-N1-(2-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride” is a substituted cyclohexane-1,4-diamine derivative characterized by a trans-configuration (1R,4R) and a 2-nitrobenzyl substituent on the primary amine. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C13H19N3O2·2HCl, with a molecular weight of 330.23 g/mol (calculated). The nitro group (-NO2) at the ortho position of the benzyl moiety introduces strong electron-withdrawing effects, which may influence reactivity, binding affinity, and stability compared to other analogs .
Properties
IUPAC Name |
4-N-[(2-nitrophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16(17)18;;/h1-4,11-12,15H,5-9,14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIBTLFBWSWGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=CC=C2[N+](=O)[O-].Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-N1-(2-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,4-diamine and 2-nitrobenzyl chloride.
Reaction Conditions: The reaction is carried out in an appropriate solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts and Reagents: Common catalysts include bases like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for scalability, including temperature control, solvent recycling, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(1R*,4R*)-N1-(2-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The amine groups can participate in substitution reactions with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides, bases like triethylamine.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of (1R*,4R*)-N1-(2-Aminobenzyl)cyclohexane-1,4-diamine.
Substitution: Formation of various amides or sulfonamides depending on the reagents used.
Oxidation: Introduction of additional functional groups such as hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand the interaction of amine-containing compounds with biological systems.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its amine groups which are common in drug molecules.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R*,4R*)-N1-(2-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors through its amine groups, forming hydrogen bonds or ionic interactions. The nitro group could also play a role in redox reactions within biological systems.
Comparison with Similar Compounds
(1R,4R)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride
- CAS : 1286272-91-0
- Molecular Formula : C13H19ClN2·2HCl
- Molecular Weight : 311.68 g/mol
- Key Differences: The 2-chlorobenzyl group replaces the nitro group, resulting in weaker electron-withdrawing effects. Higher lipophilicity (Cl vs. NO2) may enhance membrane permeability but reduce solubility in aqueous media. Purity: ≥95% (typical), with room-temperature storage recommended .
(1R,4R)-N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride
(1R,4R)-N1-(4-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
- CAS : 1353956-59-8
- Molecular Formula : C13H19Cl2N2
- Molecular Weight : 275.22 g/mol
- Key Differences: Single hydrochloride salt (vs. dihydrochloride), reducing molecular weight.
Analogues with Heteroaromatic Substituents
(1R,4R)-N1-(Pyridin-2-ylmethyl)cyclohexane-1,4-diamine dihydrochloride
(1R,4R)-N1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1,4-diamine dihydrochloride
- CAS : 1311315-87-3
- Molecular Formula : C11H21Cl2N2O
- Molecular Weight : 278.21 g/mol
- Key Differences :
Analogues with Aliphatic Substituents
(1R,4R)-N1-Isopropylcyclohexane-1,4-diamine dihydrochloride
- CAS: Not specified
- Molecular Formula : C9H20N2·2HCl
- Molecular Weight : 207.19 g/mol
- Key Differences: Aliphatic isopropyl group eliminates aromatic interactions, favoring non-polar environments. Lower molecular weight may enhance pharmacokinetic properties .
Comparative Data Table
| Compound Name | CAS Number | Substituent | Molecular Formula | Molecular Weight (g/mol) | Purity | Solubility Trends |
|---|---|---|---|---|---|---|
| Target Compound (2-Nitrobenzyl) | Not provided | 2-Nitrobenzyl | C13H19N3O2·2HCl | 330.23 | N/A | Moderate in polar solvents |
| (2-Chlorobenzyl) | 1286272-91-0 | 2-Chlorobenzyl | C13H19ClN2·2HCl | 311.68 | ≥95% | Low in water |
| (3-Chlorobenzyl) | 1286272-79-4 | 3-Chlorobenzyl | C13H19ClN2·2HCl | 311.68 | 95% | Low in water |
| (Pyridin-2-ylmethyl) | 1247177-27-0 | Pyridin-2-ylmethyl | C12H19N3·2HCl | 285.22 | N/A | High in polar solvents |
| (Tetrahydro-2H-pyran-4-yl) | 1311315-87-3 | THP-4-yl | C11H21Cl2N2O | 278.21 | N/A | High in water |
Key Findings and Implications
Solubility : Dihydrochloride salts generally improve aqueous solubility, but bulky substituents (e.g., 2-nitrobenzyl) may counteract this effect due to increased hydrophobicity .
Structural-Activity Relationships (SAR) :
- Chloro vs. Nitro : Chloro analogs exhibit higher lipophilicity, favoring blood-brain barrier penetration, while nitro analogs may prioritize stability .
- Heterocyclic vs. Aromatic : Pyridinyl and THP derivatives offer tunable solubility and hydrogen-bonding capacity, making them versatile in drug design .
Notes on Discrepancies and Limitations
- Molecular Formula Conflicts : reports the molecular formula of the 3-chloro derivative as C13H20Cl2N2, conflicting with and (C13H21Cl3N2). This discrepancy requires verification via primary literature or analytical data .
- Pharmacological Data: Limited evidence on biological activity necessitates further studies to correlate structural differences with functional outcomes.
Biological Activity
(1R*,4R*)-N1-(2-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C13H21Cl2N3O2 and a molecular weight of 308.24 g/mol. Its structure includes a cyclohexane ring substituted with a nitrobenzyl group and two amine functionalities, contributing to its biological properties.
The biological activity of (1R*,4R*)-N1-(2-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, potentially altering metabolic pathways. Studies suggest that it may affect the activity of enzymes involved in neurotransmitter metabolism and signal transduction.
- Antioxidant Activity : Preliminary research indicates that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of (1R*,4R*)-N1-(2-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride:
- Cell Proliferation Inhibition : In vitro experiments demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G0/G1 phase.
- Case Study : A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| PC-3 | 20 | Cell cycle arrest |
| HeLa | 25 | ROS generation |
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties:
- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, contributing to neuroprotection against excitotoxicity in models of neurodegenerative diseases.
Toxicity Profile
Toxicological assessments indicate that while (1R*,4R*)-N1-(2-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride exhibits significant biological activity, it also presents potential toxicity concerns:
- Cytotoxicity : While effective against cancer cells, normal cell lines exhibit higher IC50 values, suggesting selective toxicity. Further studies are needed to assess long-term effects and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
